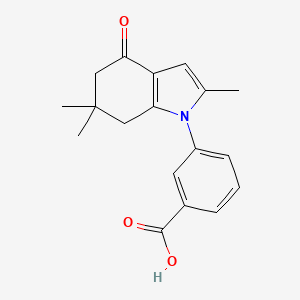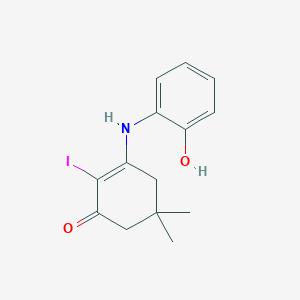
3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of chemical reactions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity with other substances .Aplicaciones Científicas De Investigación
Synthesis and Structure
Enaminoketone Synthesis and Halogenation : A series of N-substituted 3-amino-2-cyclohexen-1-ones, including derivatives similar to the compound , have been prepared. These compounds demonstrate potential in forming various halogenated products and salts with interesting structural properties (Jirkovsky, 1974).
Crystal and Molecular Docking Studies : The crystal structure of a closely related compound was determined, providing insights into its potential anticancer properties. This study emphasized the importance of molecular geometry in determining biological activities (Kokila, Kiran, & Ramakrishna, 2017).
Reactivity with Amino Compounds : Research on reactions between similar enaminoketones and various amino compounds has led to the synthesis of novel compounds with potential pharmaceutical applications (Ashry, Awad, & Bdeewy, 2019).
Hydrogen Bonding and Crystal Engineering : Studies on compounds containing the 2-en-3-amino-1-one system, similar to our compound of interest, reveal significant insights into hydrogen bonding and crystal packing, which are crucial for drug design and materials science (Bertolasi, Gilli, Ferretti, & Gilli, 1998).
Synthesis of Diverse Derivatives : Reactions of similar enaminones with different compounds have resulted in a variety of derivatives, illustrating the versatility of these compounds in synthetic chemistry (Rao & Muthanna, 2015).
Antioxidant and Biological Activities
Antioxidant Activity : Certain aminochalcone derivatives, structurally related to the compound , have been shown to possess significant antioxidant properties, indicating potential therapeutic uses (Sulpizio, Roller, Giester, & Rompel, 2016).
Biological Applications : The modification of polymers with amine compounds, including structures akin to the compound of interest, has resulted in materials with enhanced antibacterial and antifungal properties, showcasing their potential in medical applications (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-hydroxyanilino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17/h3-6,16-17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWIYFFCDABER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2436454.png)
![ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B2436455.png)
![2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2436458.png)


![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)
![ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2436464.png)
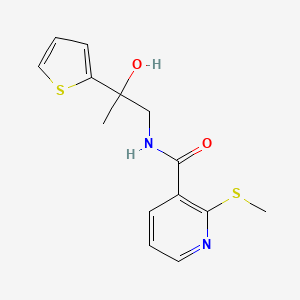
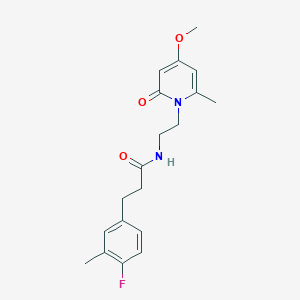
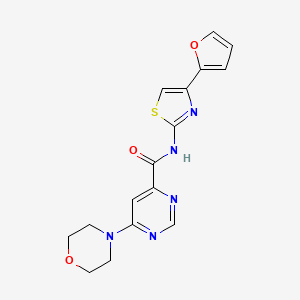
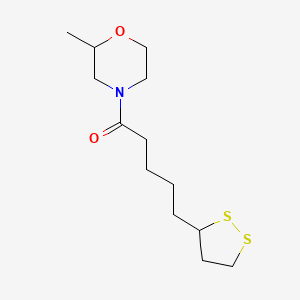

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)
